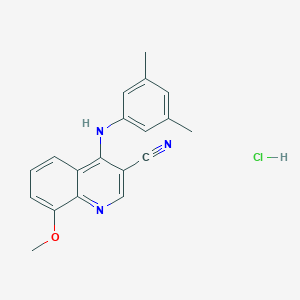

4-((3,5-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a chemical compound with a molecular formula of C11H12N2·HCl and a molecular weight of 208.69 . It appears as a light orange to yellow to green powder or crystal .

Molecular Structure Analysis

The molecular structure of “(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” can be found in various databases such as PubChem Substance ID 354334826 and MDL Number MFCD18711816 .Physical And Chemical Properties Analysis

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 300 °C . .Applications De Recherche Scientifique

Anticancer Research

Fluorescent Probes and Imaging

Antibacterial Activity

Organic Synthesis and Medicinal Chemistry

Photophysical Properties

Electrochemical Sensors

Safety and Hazards

“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target enzymes involved in the suzuki–miyaura cross-coupling reaction

Mode of Action

Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds . The compound may interact with its targets to facilitate this reaction.

Biochemical Pathways

It’s plausible that the compound could influence pathways related to the suzuki–miyaura cross-coupling reaction .

Result of Action

Similar compounds have been used in the synthesis of 5,6-substituted pyrimidines, which can possibly inhibit hiv strains resistant to reverse transcriptase inhibitors .

Action Environment

It’s known that the compound is a solid at room temperature and should be stored in a cool, dark place .

Propriétés

IUPAC Name |

4-(3,5-dimethylanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O.ClH/c1-12-7-13(2)9-15(8-12)22-18-14(10-20)11-21-19-16(18)5-4-6-17(19)23-3;/h4-9,11H,1-3H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGUGGLAZDRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C3C=CC=C(C3=NC=C2C#N)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,5-Dimethylphenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2775653.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2775655.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2775660.png)